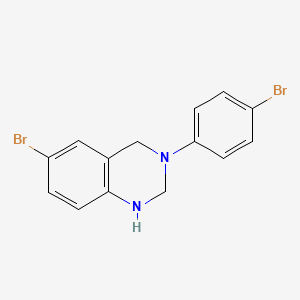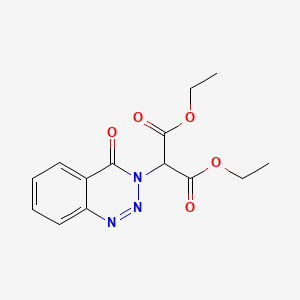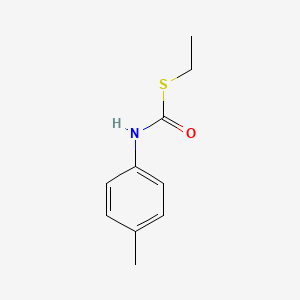
Cadmium;dichloromethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;dichloromethanol is a chemical compound that combines cadmium, a transition metal, with dichloromethanol, an organic molecule Cadmium is known for its toxicity and its use in various industrial applications, while dichloromethanol is a chlorinated alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;dichloromethanol typically involves the reaction of cadmium chloride with dichloromethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves dissolving cadmium chloride in a suitable solvent, such as methanol, and then adding dichloromethanol slowly while maintaining a low temperature to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium chloride and dichloromethanol, with careful monitoring of reaction conditions to ensure consistency and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium;dichloromethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal and dichloromethane.
Substitution: The chloromethanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide and chlorinated by-products.
Reduction: Cadmium metal and dichloromethane.
Substitution: Substituted chloromethanol derivatives.
Aplicaciones Científicas De Investigación
Cadmium;dichloromethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of cadmium;dichloromethanol involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage. The dichloromethanol component can further influence the compound’s reactivity and interactions with biological molecules. Key molecular targets include metalloproteins, DNA, and cellular membranes, which can result in various biochemical and physiological effects.
Comparación Con Compuestos Similares
Cadmium;dichloromethanol can be compared with other cadmium-containing compounds and chlorinated alcohols:
Cadmium Chloride: Similar in terms of cadmium content but lacks the organic component.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Cadmium Oxide: An oxidation product of cadmium with distinct physical and chemical characteristics.
Uniqueness: The combination of cadmium and dichloromethanol in a single compound provides unique reactivity and potential applications that are not observed in the individual components. This uniqueness makes this compound a valuable compound for research and industrial purposes.
Similar Compounds:
- Cadmium Sulfide
- Cadmium Carbonate
- Cadmium Hydroxide
Propiedades
| 113128-07-7 | |
Fórmula molecular |
CH2CdCl2O |
Peso molecular |
213.34 g/mol |
Nombre IUPAC |
cadmium;dichloromethanol |
InChI |
InChI=1S/CH2Cl2O.Cd/c2-1(3)4;/h1,4H; |
Clave InChI |
CRTAGODZUSZCSD-UHFFFAOYSA-N |
SMILES canónico |
C(O)(Cl)Cl.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
